1: Qiu H, Yashiro M, Zhang X, Miwa A, Hirakawa K. A FGFR2 inhibitor, Ki23057, enhances the chemosensitivity of drug-resistant gastric cancer cells. Cancer Lett. 2011 Aug 1;307(1):47-52. doi: 10.1016/j.canlet.2011.03.015. Epub 2011 Apr 8. PubMed PMID: 21482024.
2: Amano R, Yamada N, Doi Y, Yashiro M, Ohira M, Miwa A, Hirakawa K. Significance of keratinocyte growth factor receptor in the proliferation of biliary tract cancer. Anticancer Res. 2010 Oct;30(10):4115-21. PubMed PMID: 21036728.
3: Katoh M. Genetic alterations of FGF receptors: an emerging field in clinical cancer diagnostics and therapeutics. Expert Rev Anticancer Ther. 2010 Sep;10(9):1375-9. doi: 10.1586/era.10.128. PubMed PMID: 20836672.
4: Yashiro M, Shinto O, Nakamura K, Tendo M, Matsuoka T, Matsuzaki T, Kaizaki R, Ohira M, Miwa A, Hirakawa K. Effects of VEGFR-3 phosphorylation inhibitor on lymph node metastasis in an orthotopic diffuse-type gastric carcinoma model. Br J Cancer. 2009 Oct 6;101(7):1100-6. doi: 10.1038/sj.bjc.6605296. PubMed PMID: 19738610; PubMed Central PMCID: PMC2768106.
5: Yashiro M, Shinto O, Nakamura K, Tendo M, Matsuoka T, Matsuzaki T, Kaizaki R, Miwa A, Hirakawa K. Synergistic antitumor effects of FGFR2 inhibitor with 5-fluorouracil on scirrhous gastric carcinoma. Int J Cancer. 2010 Feb 15;126(4):1004-16. doi: 10.1002/ijc.24763. PubMed PMID: 19621385.
6: Katoh M. FGFR2 abnormalities underlie a spectrum of bone, skin, and cancer pathologies. J Invest Dermatol. 2009 Aug;129(8):1861-7. doi: 10.1038/jid.2009.97. Epub 2009 Apr 23. Review. PubMed PMID: 19387476.
7: Katoh Y, Katoh M. FGFR2-related pathogenesis and FGFR2-targeted therapeutics (Review). Int J Mol Med. 2009 Mar;23(3):307-11. Review. PubMed PMID: 19212647.
8: Sakurai K, Yamada N, Yashiro M, Matsuzaki T, Komatsu M, Ohira M, Miwa A, Hirakawa K. A novel angiogenesis inhibitor, Ki23057, is useful for preventing the progression of colon cancer and the spreading of cancer cells to the liver. Eur J Cancer. 2007 Nov;43(17):2612-20. Epub 2007 Oct 18. PubMed PMID: 17949968.
9: Nakamura K, Yashiro M, Matsuoka T, Tendo M, Shimizu T, Miwa A, Hirakawa K. A novel molecular targeting compound as K-samII/FGF-R2 phosphorylation inhibitor, Ki23057, for Scirrhous gastric cancer. Gastroenterology. 2006 Nov;131(5):1530-41. Epub 2006 Aug 22. PubMed PMID: 17101326.